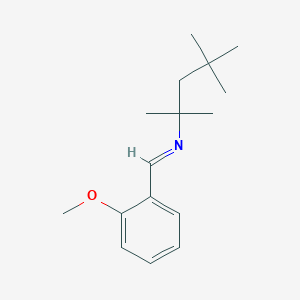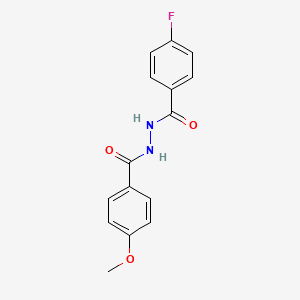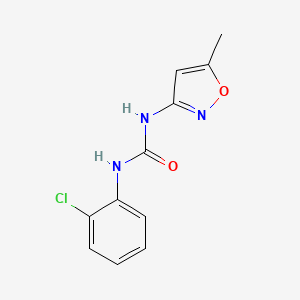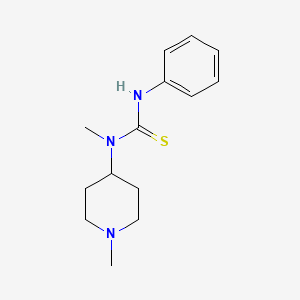![molecular formula C15H11ClN2O3S B5868807 2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole is a chemical compound that belongs to the indole family. It is also known as CMT-3 and has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of CMT-3 is not fully understood. However, it has been proposed that CMT-3 exerts its anticancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. CMT-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of CMT-3 are thought to be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMT-3 has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of various cytokines and chemokines, which are involved in inflammation. CMT-3 has also been shown to inhibit the activity of various enzymes, including MMPs and COX-2. In addition, CMT-3 has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMT-3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied and its biological activity has been well characterized. However, CMT-3 also has some limitations. It is a highly reactive compound that can undergo oxidation and reduction reactions. It can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of CMT-3. One area of interest is the development of CMT-3 derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of CMT-3 in more detail. Further studies are also needed to determine the potential applications of CMT-3 in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CMT-3 involves the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole in the presence of a base. The reaction proceeds under mild conditions and yields CMT-3 as a yellow solid. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CMT-3 has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. CMT-3 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, CMT-3 has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGPKPHAXCKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)






![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)
